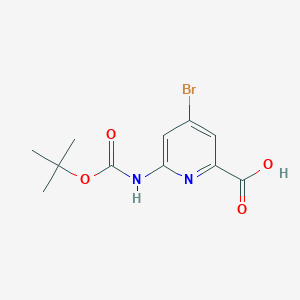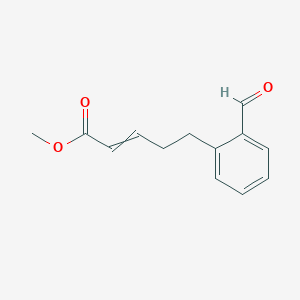
Methyl 5-(2-formylphenyl)pent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-formylphenyl)pent-2-enoate is an organic compound with the molecular formula C13H14O3 It is a derivative of pentenoic acid and features a formyl group attached to a phenyl ring, which is further connected to a pentenoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-formylphenyl)pent-2-enoate typically involves the reaction of 2-formylphenylboronic acid with methyl 5-bromopent-2-enoate under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures around 80-100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reagents are fed into the reactor at controlled rates, and the product is continuously extracted and purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2-formylphenyl)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Ammonia or primary amines in ethanol at reflux temperature.
Major Products
Oxidation: 5-(2-carboxyphenyl)pent-2-enoic acid.
Reduction: Methyl 5-(2-hydroxyphenyl)pent-2-enoate.
Substitution: Methyl 5-(2-aminophenyl)pent-2-enoate.
Applications De Recherche Scientifique
Methyl 5-(2-formylphenyl)pent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 5-(2-formylphenyl)pent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-phenylpent-2-enoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Ethyl 5-(2-formylphenyl)pent-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and solubility.
Methyl 5-(2-hydroxyphenyl)pent-2-enoate: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and biological activities.
Uniqueness
Methyl 5-(2-formylphenyl)pent-2-enoate is unique due to the presence of both a formyl group and a pentenoate ester, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for diverse biological activities.
Propriétés
Numéro CAS |
835597-89-2 |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
methyl 5-(2-formylphenyl)pent-2-enoate |
InChI |
InChI=1S/C13H14O3/c1-16-13(15)9-5-4-7-11-6-2-3-8-12(11)10-14/h2-3,5-6,8-10H,4,7H2,1H3 |
Clé InChI |
PWQQQQIQIBOLBX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CCCC1=CC=CC=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


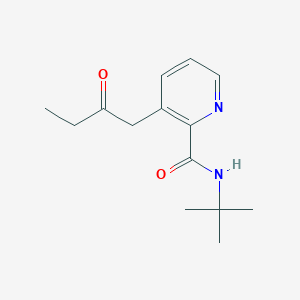
![4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid](/img/structure/B14184463.png)
![N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14184471.png)
![1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one](/img/structure/B14184473.png)
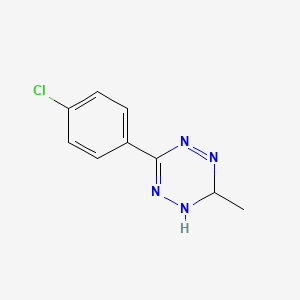
![(6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14184480.png)
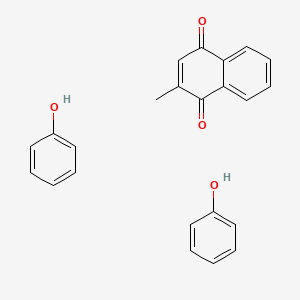
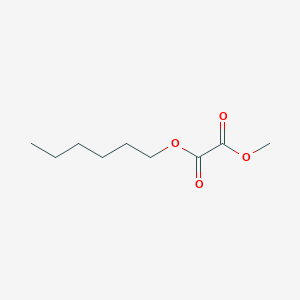
![1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B14184505.png)
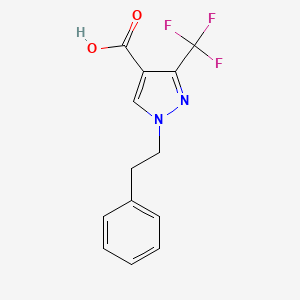
![6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline](/img/structure/B14184511.png)
![2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14184527.png)

